6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
Overview
Description
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing compound with a unique structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the reaction of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the stability of the boron-containing structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing derivatives.
Reduction: Reduction reactions can modify the boron center, leading to different functionalized products.
Substitution: The compound can participate in substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperature, pressure, and pH to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various boron-containing derivatives that can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex boron-containing molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form reversible covalent bonds with active site residues.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as hydrogels for wound healing and drug delivery systems
Mechanism of Action
The mechanism of action of 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its ability to form reversible covalent bonds with nucleophilic functional groups in biological molecules. This interaction can inhibit the activity of specific enzymes by modifying their active sites. The compound’s boron center plays a crucial role in this mechanism, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Tavaborole: A boron-containing antifungal agent that inhibits leucyl-tRNA synthetase.
Crisaborole: A boron-based phosphodiesterase-4 (PDE4) inhibitor used in the treatment of eczema.
Uniqueness
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to its specific structure, which allows it to form reversible covalent bonds with a wide range of nucleophilic functional groups. This property makes it highly versatile for various applications in medicinal chemistry and materials science .
Biological Activity
6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride, identified by its CAS number 117098-93-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This compound belongs to the class of benzoxaboroles, which have demonstrated a range of pharmacological properties, particularly in antimicrobial and antiparasitic applications.
The molecular formula of this compound is CHBClNO, with a molecular weight of 185.41 g/mol. The presence of a boron atom in its structure is pivotal for its biological activity, affecting the compound's interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | CHBClNO |
Molecular Weight | 185.41 g/mol |
CAS Number | 117098-93-8 |
InChI Key | ZDCBDYGPSUVCOU-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In vitro evaluations have shown that this compound exhibits significant activity against various strains of bacteria and fungi.
Mechanism of Action : The compound primarily acts by inhibiting the leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis. This inhibition leads to the formation of nonproductive complexes that prevent proper tRNA charging, ultimately disrupting protein synthesis in microbial cells .
Case Studies
-
Antimycobacterial Activity :
In a study evaluating new derivatives of benzoxaboroles, it was found that certain modifications to the 6-Aminobenzo[c][1,2]oxaborol-1(3H)-ol scaffold resulted in improved activity against Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) ranging from 12.14 µM to 49.20 µM against Mtb H37Rv, indicating a promising therapeutic potential compared to traditional antibiotics like isoniazid . -
Antiparasitic Activity :
Another investigation focused on the antiparasitic efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds derived from the oxaborole scaffold exhibited IC50 values as low as 0.086 µM, showcasing potent antitrypanosomal activity . This highlights the potential application of these compounds in treating parasitic infections.
Table 2: Biological Activity Summary
Activity Type | Target Organism | MIC/IC50 Value |
---|---|---|
Antimycobacterial | Mycobacterium tuberculosis | 12.14 - 49.20 µM |
Antiparasitic | Trypanosoma brucei | 0.086 µM |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. SAR studies indicate that substituents on the benzoxaborole ring can enhance or diminish activity against specific pathogens.
Key Findings :
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborol-6-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3,10H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCBDYGPSUVCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656955 | |
Record name | 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117098-93-8 | |
Record name | 6-Amino-2,1-benzoxaborol-1(3H)-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Amino-2-hydroxymethylphenyl)boronicacid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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